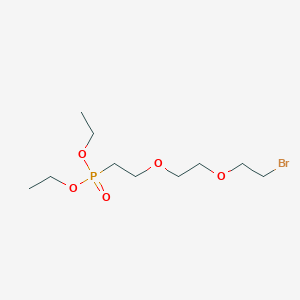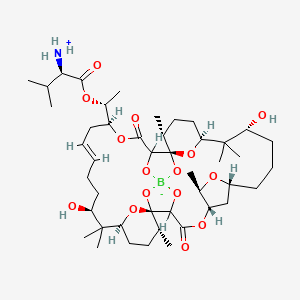
Bromo-PEG2-phosphonic acid ethyl ester
Overview
Description
Bromo-PEG2-phosphonic acid ethyl ester, also known as 1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane, is a polyethylene glycol (PEG)-based PROTAC linker . It has a molecular formula of C₁₀H₂₂BrO₅P and a molecular weight of 333.16 . This compound can be used in the synthesis of a series of PROTACs .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane . The InChI code isInChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3 . The Canonical SMILES is CCOP(=O)(CCOCCOCCBr)OCC . Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 333.16 and a molecular formula of C₁₀H₂₂BrO₅P .Scientific Research Applications
1. Synthesis of Functional Molecules
Bromo-PEG2-phosphonic acid ethyl ester and its derivatives are used as building blocks for the tailored functionalization of complex organic molecules. This process is crucial in the creation of novel KuQuinone phosphonate esters and phosphonic acid KuQuinone derivatives, which hold promise for biomedical and photo(electro)chemical applications due to their high affinity with metal-oxides (Forchetta et al., 2021).
2. Development of Multifunctional Nanoparticles
The compound has been utilized in the synthesis of well-defined phosphonic acid-terminated polymers like poly(ethylene glycol) (PEG), which are then used to prepare stable, water-dispersible, and multifunctional upconverting luminescent nanohybrids. These materials hold significance in various scientific fields due to their unique properties (Kurowska et al., 2022).
3. Advanced Material Synthesis
The entity is involved in the synthesis of high-molecular-weight fluorinated poly(aryl ether) with a 4-bromophenyl pendant group. The derivative, a phosphonic acid polymer, shows excellent thermal, oxidative, and dimensional stability, and may be a candidate for polymeric electrolyte membrane in fuel cell applications, highlighting its utility in material science (Liu et al., 2006).
4. Coating Applications for Metal Oxide Nanoparticles
The compound is used in the synthesis of PEG-based copolymers containing multiple phosphonic acid groups. These copolymers serve as a coating material for metal oxide nanoparticles and surfaces, offering strong affinity to metals and multidentate binding ability. This application is pivotal in the domains of nanomaterials and nanomedicine (Berret & Graillot, 2022).
5. Enhancement of Nanoparticle Stability
The compound is part of the synthesis process for block copolymers like PEG-b-PVPA. These copolymers, due to their anionic-neutral character, are used in the one-step in situ synthesis of water-dispersible iron oxide nanoparticles with controlled size and high colloidal stability. This application highlights its importance in nanoparticle stabilization and in providing a platform for further functionalization (Markiewicz et al., 2016).
Mechanism of Action
Target of Action
Bromo-PEG2-phosphonic acid diethyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
As a polyethylene glycol (PEG)-based PROTAC linker, Bromo-PEG2-phosphonic acid diethyl ester connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The key biochemical pathway involved in the action of Bromo-PEG2-phosphonic acid diethyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, Bromo-PEG2-phosphonic acid diethyl ester indirectly influences this pathway and its downstream effects, which include the regulation of various cellular processes such as cell cycle progression, signal transduction, and immune responses .
Pharmacokinetics
As a peg-based compound, it is likely to have improved solubility and stability, which could enhance its bioavailability .
Result of Action
The primary molecular effect of Bromo-PEG2-phosphonic acid diethyl ester is the degradation of its target proteins via the ubiquitin-proteasome system . This can result in various cellular effects depending on the specific function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms .
properties
IUPAC Name |
1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKSVRXAWIJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

